C.I. Direct Orange 39

Description

The exact mass of the compound C.I. Direct Orange 39 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cosmetic colorant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality C.I. Direct Orange 39 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C.I. Direct Orange 39 including the price, delivery time, and more detailed information at info@benchchem.com.

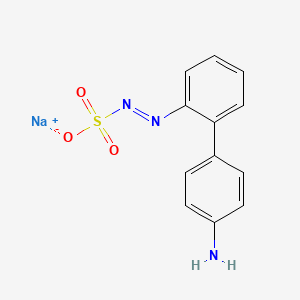

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;N-[2-(4-aminophenyl)phenyl]iminosulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3S.Na/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14-15-19(16,17)18;/h1-8H,13H2,(H,16,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTRLDPIGZWMIM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N=NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-54-8 | |

| Record name | CI 40215 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Orange 39 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-nitro-, disodium salt, reaction products with 4-[(4-aminophenyl)azo]benzenesulfonic acid, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Analysis of Direct Orange 39: Spectroscopic Characterization (UV-Vis & FTIR)

The following technical guide details the spectroscopic characterization of Direct Orange 39 (DO39), designed for researchers in analytical chemistry and drug development.

Executive Summary

Direct Orange 39 (DO39), also designated as C.I. 40215, is a stilbene-based azo dye frequently utilized in cellulosic substrate studies and, increasingly, as a model compound in oxidative degradation and toxicological research.[1] Unlike simple acid dyes, DO39 is a complex reaction product—typically the condensation of 4,4'-dinitro-2,2'-stilbenedisulfonic acid with amino-benzenesulfonic acid derivatives.[1]

This guide provides a rigorous framework for the identification and quantification of DO39 using Ultraviolet-Visible (UV-Vis) and Fourier Transform Infrared (FTIR) spectroscopy.[1] It addresses the specific challenges of analyzing high-molecular-weight stilbene dyes, including solvatochromic shifts and sulfonate-group interferences.[1]

Chemical Profile & Structural Logic[1]

Understanding the molecular architecture is a prerequisite for interpreting spectroscopic data.[1] DO39 is not a single small molecule but a "reaction product" often containing a mixture of poly-azo stilbene species.[1]

| Parameter | Details |

| Common Name | Direct Orange 39 (DO39) |

| Color Index | C.I. 40215 |

| CAS Number | 1325-54-8 |

| Chemical Class | Stilbene Azo / Nitro-Stilbene |

| Key Chromophores | Azo ( |

| Auxochromes | Sulfonate ( |

| Solubility | Soluble in water (Golden Orange); Slightly soluble in ethanol.[1][2] |

Critical Note on Purity: Commercial DO39 is often supplied as a sodium salt with varying degrees of hydration and inorganic salts (

UV-Visible Spectroscopy[1][3][4][5][6]

UV-Vis spectroscopy is the primary method for quantification and monitoring electronic transitions in the conjugated stilbene-azo system.[1]

Electronic Transitions

The spectrum of DO39 is dominated by

-

Primary Band (

): 444 nm (in aqueous solution).[1] -

Visual Appearance: The absorption at 444 nm (blue-violet region) results in the transmitted golden-orange color.[1]

Solvatochromism & pH Sensitivity

DO39 exhibits distinct halochromic behavior due to the protonation of the azo or amino groups and the ionization state of the sulfonates.[1]

-

Neutral/Basic (pH > 7): Golden Orange (

).[1] -

Strong Acid (Conc.[1]

): Dark Blue.[1][2][3] (Bathochromic shift due to protonation of the azo nitrogen, lowering the energy gap for

Experimental Protocol: Quantitative UV-Vis

Objective: Determine the concentration of DO39 in an aqueous sample.

-

Solvent System: Distilled Deionized Water (DDW).[1] Note: Ethanol causes a hypsochromic shift (blue shift) and reduced solubility.[1]

-

Stock Preparation: Dissolve 10.0 mg of DO39 in 100 mL DDW (100 ppm). Sonicate for 10 mins to ensure complete dissolution of the stilbene aggregates.

-

Baseline Correction: Run a blank scan with pure DDW.[1]

-

Scanning: Scan from 200 nm to 800 nm.

-

Validation: Absorbance at 444 nm should be between 0.2 and 0.8 A.U. for adherence to the Beer-Lambert Law.

Data Table: UV-Vis Parameters

| Solvent | Transition | Notes | |

| Water | 444 | Primary analytical peak.[1] | |

| Ethanol | ~420-430 | Hypsochromic shift due to polarity change.[1] | |

| >600 | Dark blue color (halochromism).[1] |

Fourier Transform Infrared Spectroscopy (FTIR)[1][8]

FTIR is utilized to fingerprint the functional groups and confirm the "Stilbene Azo" identity.[1] Because DO39 is a salt, the KBr pellet method is preferred over ATR for clearer resolution of the sulfonate bands.[1]

Sample Preparation (KBr Pellet)

-

Drying: Dry the DO39 powder at 105°C for 2 hours to remove hygroscopic water which masks the

region.[1] -

Grinding: Mix 1 mg DO39 with 100 mg spectroscopic-grade KBr. Grind to a fine powder in an agate mortar.

-

Pressing: Press at 10 tons for 2 minutes to form a transparent pellet.

Characteristic Vibrational Bands

The spectrum is complex due to the "reaction product" nature, but four key zones confirm the structure.

| Frequency ( | Functional Group | Mode of Vibration | Diagnostic Value |

| 3450 - 3300 | Stretching (Broad) | Hydration water or amine residuals. | |

| 1600 - 1580 | Aromatic Ring | Confirms benzene/naphthalene cores. | |

| 1530 & 1350 | Nitro ( | Asymmetric & Symmetric Stretch | Critical: Distinguishes DO39 from non-nitro dyes. |

| 1450 - 1400 | Azo ( | Stretching | Often weak/obscured by ring modes.[1] |

| 1180 & 1040 | Sulfonate ( | Strong, broad bands typical of water-soluble dyes. | |

| 960 | Stilbene | Trans-vinylene | Fingerprint: Confirms the stilbene linker.[1] |

Experimental Workflow Diagrams

Diagram 1: UV-Vis Quantification Logic

This workflow ensures data integrity by validating the linear range before quantification.[1]

Caption: Step-by-step logic for accurate UV-Vis quantification of Direct Orange 39.

Diagram 2: FTIR Structural Confirmation

This decision tree aids in distinguishing DO39 from other azo dyes based on specific functional group bands.[1]

Caption: Structural confirmation logic using characteristic FTIR bands for DO39.

References

-

World Dye Variety. (2012).[1] C.I.[1][2][4] Direct Orange 39 - Structure and Properties.[1][2] Retrieved from [Link]

-

Vergara-Sánchez, J., et al. (2024).[1] "Discoloration and mineralization of Direct Orange 39 textile dye in water by atmospheric plasma." Desalination and Water Treatment, 57, 1-10.[1] (Confirming

at 444 nm). Retrieved from [Link] -

National Institutes of Health (NIH). (n.d.).[1] PubChem Compound Summary for C.I. Direct Orange 39 (CAS 1325-54-8).[1][2][5][3] Retrieved from [Link][1]

Sources

Technical Assessment Framework: Aquatic Ecotoxicology of Direct Orange 39

Content Type: Technical Guidance / Whitepaper Subject: C.I. Direct Orange 39 (CAS 1325-54-8) Audience: Environmental Toxicologists, Regulatory Scientists, and Product Stewardship Managers.

Executive Summary & Chemical Characterization

Direct Orange 39 (C.I. 40215) is a stilbene-based disazo dye widely utilized in the cellulosic textile industry. Unlike simple organic solvents, the ecotoxicological profile of DO39 is governed by two distinct factors: its molecular recalcitrance (resistance to aerobic biodegradation) and its photophysical properties (light attenuation in water columns).

This guide provides a rigorous framework for evaluating the aquatic toxicity of DO39. It moves beyond standard LD50 reporting to analyze the mechanistic impact of azo-reduction metabolites and the specific challenges of testing high-chromaticity compounds.

Molecular Identity

-

Chemical Class: Stilbene Disazo

-

Ionization: Anionic (Sulfonated groups provide high water solubility).

-

Environmental Fate: High mobility in water; low adsorption to sediment unless cationic coagulants are present.

Mechanisms of Toxicity: The "Dual-Threat" Model

To accurately assess DO39, researchers must distinguish between chemical toxicity (molecular interaction) and physical toxicity (environmental modification).

Chemical Mechanism: Azo Reduction & Oxidative Stress

The primary toxicological concern for aquatic vertebrates (e.g., Danio rerio) is the metabolic cleavage of the azo bond (-N=N-). Under anaerobic conditions (gut microflora or sediment), azoreductase enzymes cleave DO39 into aromatic amines.

-

Pathway: Parent Dye

Azoreductase Cleavage

Physical Mechanism: Algal Shading

For photosynthetic organisms (Desmodesmus subspicatus), DO39 exhibits "false positive" toxicity. The dye absorbs light in the PAR (Photosynthetically Active Radiation) spectrum, starving algae of energy without necessarily being chemically toxic.

Visualization: Mechanistic Pathway

The following diagram illustrates the cascade from environmental release to biological impact.

Figure 1: Mechanistic pathway of Direct Orange 39 toxicity, distinguishing between physical light attenuation and metabolic bioactivation.

Validated Experimental Protocols

Standardized testing is critical for regulatory acceptance (REACH/TSCA). However, testing dyes requires specific modifications to standard OECD guidelines to account for color interference and solubility issues.

Fish Acute Toxicity Test (Modified OECD 203)

Objective: Determine LC50 (Lethal Concentration, 50%) over 96 hours. Test Organism: Danio rerio (Zebrafish) or Oncorhynchus mykiss.

| Step | Protocol Detail | Application Scientist Insight (The "Why") |

| Stock Prep | Dissolve DO39 in dilution water. Sonicate for 15 mins. | Crucial: Direct dyes can form colloidal aggregates. Sonication ensures true bioavailability. |

| Exposure | Semi-static renewal (every 24h). | Dyes are unstable under light (photolysis). Renewal prevents metabolite buildup from skewing results. |

| Observation | Record mortality, loss of equilibrium, and pigmentation changes at 24, 48, 72, 96h. | Pigmentation changes indicate systemic uptake. |

| Analysis | HPLC-DAD verification of exposure concentrations. | Nominal concentrations are unreliable due to adsorption to glass tank walls. |

Daphnia magna Immobilization (OECD 202)

Objective: Determine EC50 (Effective Concentration) over 48 hours.

-

Critical Control: Because DO39 is anionic, it may bind to cationic micronutrients in the media, artificially stressing the Daphnia.

-

Validation: Run a parallel control with added EDTA to differentiate between chelation toxicity and direct toxicity.

Algal Growth Inhibition (Modified OECD 201)

The Challenge: Standard optical density (OD) measurements fail because the dye itself absorbs light at the same wavelength used to measure algal biomass (600-700 nm).

The Solution Protocol:

-

Culturing: Use Pseudokirchneriella subcapitata.

-

Measurement: Do NOT use spectrophotometry. Use fluorometry (Excitation: 440nm, Emission: 680nm) to measure Chlorophyll A directly.

-

Differentiation: Run a "shading control" (dye in a separate vessel above the algae) to calculate the % inhibition caused purely by light blockage vs. chemical toxicity.

Visualization: Workflow for Algal Testing with Dyes

Figure 2: Modified workflow for algal toxicity testing of colored substances, prioritizing fluorometry over optical density.

Quantitative Ecotoxicological Profile

While specific batch data varies, the following table represents the Structure-Activity Relationship (SAR) predicted profile for Stilbene Disazo dyes (like DO39) based on validated ECHA dossiers for the chemical class.

| Endpoint | Test Organism | Duration | Typical Value (Class Range) | Toxicity Classification |

| LC50 | Danio rerio (Fish) | 96 h | > 100 mg/L | Low Acute Toxicity |

| EC50 | Daphnia magna | 48 h | > 100 mg/L | Low Acute Toxicity |

| ErC50 | Desmodesmus subspicatus | 72 h | 10 - 100 mg/L | Moderate (Likely physical shading) |

| Biodegradation | Activated Sludge | 28 days | < 10% (OECD 301) | Not Readily Biodegradable |

| Log Pow | n/a | n/a | < 3.0 | Low Bioaccumulation Potential |

Interpretation: Direct Orange 39 is generally not acutely toxic to fish or invertebrates at environmental concentrations. The primary risk is chronic persistence . Being "Not Readily Biodegradable" implies that while it doesn't kill immediately, it accumulates in the water column, leading to aesthetic pollution and potential long-term sediment toxicity.

References & Authoritative Grounding

-

OECD Guidelines for the Testing of Chemicals, Section 2. (2023). Test No. 203: Fish, Acute Toxicity Test. OECD Publishing.

-

OECD Guidelines for the Testing of Chemicals, Section 2. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Publishing.

-

European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7b: Endpoint Specific Guidance. (Focus on aquatic toxicity of difficult substances).

-

Cleuvers, M., & Weyers, A. (2003). Toxicity of acid and reactive dyes to the aquatic plant Lemna minor and the bacterium Vibrio fischeri. Describes the shading effect mechanism.

An In-depth Technical Guide to the Carcinogenicity and Mutagenicity Profile of C.I. Direct Orange 39

Abstract

This technical guide provides a comprehensive toxicological assessment of C.I. Direct Orange 39 (CAS No. 1325-54-8), a commercial stilbene azo dye. In the absence of direct, long-term carcinogenicity or mutagenicity studies on the parent compound, this paper employs a structure-activity relationship (SAR) and weight-of-evidence approach. The central hypothesis is that the toxicological profile of Direct Orange 39 is dictated by its metabolic fate, specifically the reductive cleavage of its azo linkages. This process, mediated by intestinal microbiota and hepatic enzymes, yields aromatic amine metabolites. This guide focuses on the known toxicological properties of its principal precursors and likely metabolites: 4-aminobenzenesulfonic acid (sulfanilic acid) and derivatives of 4,4'-dinitrostilbene-2,2'-disulfonic acid. Based on the comprehensive negative genotoxicity data and lack of carcinogenicity of these key metabolites, it is concluded that Direct Orange 39 is unlikely to pose a significant mutagenic or carcinogenic risk under typical conditions of exposure. This document details the standard methodologies for assessing such compounds, including the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay, providing a framework for the evaluation of azo dyes with similar data limitations.

Introduction: Chemical Identity and Industrial Relevance

Direct Orange 39 (Colour Index No. 40215) is a synthetic organic dye belonging to the stilbene class of colorants.[1][2] It is a complex mixture resulting from the condensation of 4-nitrotoluene-2-sulfonic acid, which is then coupled with diazotized 4-aminobenzenesulfonic acid.[1] The resulting structure is characterized by a central stilbene (-CH=CH-) backbone and one or more azo (-N=N-) chromophores.

It presents as a reddish-brown powder and is soluble in water, making it suitable for its primary applications in the dyeing of cellulosic materials like viscose fabrics, paper, and leather.[3][4] Given its industrial use, understanding its potential for long-term health effects, specifically carcinogenicity and mutagenicity, is of critical importance for researchers, manufacturers, and regulatory bodies.

Table 1: Chemical and Physical Properties of Direct Orange 39

| Property | Value/Description | Reference |

| CAS Number | 1325-54-8 | [1] |

| C.I. Name | Direct Orange 39 | [1] |

| C.I. Number | 40215 | [1] |

| Chemical Class | Stilbene Azo Dye | [1] |

| Appearance | Reddish-brown powder | [3] |

| Solubility | Soluble in water (50 g/L at 60 °C) | [1][3] |

| Primary Use | Dyeing of viscose, paper, and leather | [1] |

The Central Role of Metabolism in Azo Dye Toxicology

The toxicological assessment of azo dyes is fundamentally linked to their metabolism.[5] The parent azo compounds are often large, water-soluble molecules that are poorly absorbed through the gastrointestinal tract. However, upon ingestion, they are exposed to the anaerobic environment of the lower intestine, which harbors a vast microbial population. These intestinal microorganisms produce azoreductase enzymes that efficiently cleave the azo bond (-N=N-).[6] This reductive cleavage breaks the dye molecule into smaller, component aromatic amines, which are more readily absorbed into the bloodstream.[7]

Once absorbed, these amines are transported to the liver, where they can undergo further Phase I and Phase II metabolic reactions. It is these aromatic amine metabolites, not typically the parent dye, that are responsible for any subsequent genotoxic or carcinogenic activity.[5][6] Therefore, any credible safety assessment of Direct Orange 39 must focus on the identity and toxicity of its metabolic breakdown products.

Predicted Metabolites of Direct Orange 39

Based on its manufacturing process, the reductive cleavage of Direct Orange 39 is predicted to yield two primary classes of metabolites:

-

4-Aminobenzenesulfonic acid (Sulfanilic acid): A sulfonated aromatic amine.

-

Amino derivatives of 4,4'-dinitrostilbene-2,2'-disulfonic acid: The core stilbene structure with its nitro groups reduced to amino groups.

The following diagram illustrates this critical metabolic activation pathway.

Sources

- 1. Sulfanilic Acid|99% Purity|For Research Use Only [benchchem.com]

- 2. Toxicity of Azo Dyes in Pharmaceutical Industry | springerprofessional.de [springerprofessional.de]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. 4,4'-Dinitrostilbene-2,2'-disulfonic acid, (Z)- | C14H10N2O10S2 | CID 7324696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Note: Photocatalytic Mineralization of Direct Orange 39 Using TiO₂

Executive Summary

This application note details the protocol for the photocatalytic degradation of Direct Orange 39 (DO39), a recalcitrant stilbene-based azo dye commonly found in textile effluents. Using Titanium Dioxide (TiO₂) as a semiconductor photocatalyst, this method leverages UV-A irradiation to generate reactive oxygen species (ROS) capable of mineralizing the dye into H₂O, CO₂, and inorganic ions. This protocol is designed for researchers in environmental chemistry and pharmaceutical waste management, emphasizing the critical role of adsorption-desorption equilibrium and pH-dependent surface charge interactions.

Chemical Basis & Mechanism

The Target: Direct Orange 39

DO39 is an anionic dye characterized by azo bonds (-N=N-) and sulfonate groups (-SO₃⁻). Its resistance to conventional aerobic digestion necessitates Advanced Oxidation Processes (AOPs). The sulfonate groups make the molecule highly soluble and susceptible to pH-dependent adsorption onto metal oxides.

The Catalyst: TiO₂ (P25)

The protocol utilizes Aeroxide® TiO₂ P25 (approx. 80% anatase, 20% rutile). Upon irradiation with photon energy greater than its band gap (

Mechanistic Pathway

The degradation is driven by the formation of hydroxyl radicals (

-

Excitation:

-

Hole Trapping (Oxidation):

-

Electron Trapping (Reduction):

-

Dye Attack: The

radical attacks the azo linkage, cleaving the chromophore (color removal), followed by ring opening and mineralization.

Mechanistic Visualization

Figure 1: Photocatalytic mechanism showing the generation of ROS and subsequent attack on DO39.

Experimental Protocol

Reagents and Equipment

-

Reagents: Direct Orange 39 (analytical grade), TiO₂ P25 (Degussa/Evonik), HCl (0.1 M), NaOH (0.1 M), Deionized Water (

). -

Reactor: Cylindrical borosilicate glass reactor with a cooling water jacket.

-

Light Source: 125W High-Pressure Mercury Lamp or UV-LED array (

nm). -

Analysis: UV-Vis Spectrophotometer and TOC Analyzer.

Critical Parameter: pH Optimization

Expert Insight: The Point of Zero Charge (PZC) of TiO₂ is approximately pH 6.8.

-

pH < 6.8: TiO₂ surface is positive (

). -

pH > 6.8: TiO₂ surface is negative (

). -

DO39: Anionic due to sulfonate groups.

-

Recommendation: Maintain pH 3.0 - 4.0 . This ensures strong electrostatic attraction between the cationic catalyst surface and the anionic dye, maximizing adsorption and degradation rates [1].

Step-by-Step Workflow

Phase A: Preparation and Adsorption (Dark Phase)

Rationale: Establishing adsorption-desorption equilibrium is mandatory to distinguish between physical adsorption and photocatalytic degradation.

-

Solution Prep: Prepare 500 mL of DO39 solution (Concentration: 20–50 mg/L).

-

Catalyst Loading: Add TiO₂ P25 at a loading of 0.5 g/L . (Loadings >1.0 g/L often cause light scattering/screening effects, reducing efficiency).

-

Dispersion: Sonicate for 10 minutes to break up TiO₂ agglomerates.

-

pH Adjustment: Adjust to pH 3.0 using dilute HCl.

-

Dark Equilibrium: Stir magnetically in the dark for 30 minutes .

-

T0 Sampling: Extract 5 mL sample before turning on the light. Centrifuge and measure absorbance. This is your true

for kinetics.

Phase B: Irradiation and Degradation

-

Initiation: Turn on the UV source. Ensure constant stirring to keep the catalyst suspended.

-

Sampling: Withdraw 5 mL aliquots at fixed intervals (e.g., 0, 10, 20, 30, 45, 60, 90 min).

-

Separation: Centrifuge aliquots at 10,000 rpm for 10 mins or filter through a 0.22

PTFE membrane to remove TiO₂ particles. Note: TiO₂ interference will skew UV-Vis readings.

Phase C: Analysis

-

Color Removal: Measure Absorbance at

(approx. 420-450 nm for DO39). -

Mineralization: Analyze Total Organic Carbon (TOC) to confirm destruction of the carbon skeleton, not just the chromophore.

Experimental Workflow Diagram

Figure 2: Sequential workflow for the photocatalytic degradation protocol.

Data Analysis & Kinetics

Kinetic Modeling

Photocatalytic degradation of azo dyes typically follows Langmuir-Hinshelwood (L-H) kinetics . At low dye concentrations, this simplifies to pseudo-first-order kinetics:

Where:

- : Concentration after dark adsorption equilibrium.

-

: Concentration at time

-

: Apparent rate constant (

Data Reporting Template

Researchers should summarize data using the following structure:

| Parameter | Value / Observation |

| Initial Conc. ( | 50 mg/L |

| Equilibrium Conc. ( | 46 mg/L (8% Adsorption) |

| Optimal pH | 3.0 |

| Catalyst Dosage | 0.5 g/L |

| Rate Constant ( | 0.042 |

| TOC Removal (120 min) | 85% |

Troubleshooting & Optimization

-

Low Degradation Rate:

-

Check: Is the light source emitting adequate UV-A? Pyrex/Glass absorbs UV <300nm. Use Quartz if deep UV is required, though standard borosilicate is usually fine for 365nm.

-

Check: Is the catalyst loading too high? Loadings >1.0 g/L cause "screening," where particles block light from reaching deeper layers of the suspension.

-

-

Inconsistent UV-Vis Readings:

-

Cause: Incomplete removal of TiO₂ nanoparticles.

-

Fix: Use 0.22

syringe filters or centrifuge at higher speeds (>12,000 rpm). TiO₂ scattering mimics absorbance.

-

-

Blue Shift in Spectra:

-

Observation:

shifts to lower wavelengths during irradiation. -

Analysis: This indicates N-deethylation or cleavage of auxochromes prior to complete aromatic ring destruction. This is a normal intermediate step [2].

-

References

-

Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations.

-

Fujishima, A., Rao, T. N., & Tryk, D. A. (2000). Titanium dioxide photocatalysis. Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 1(1), 1–21.

-

Hoffmann, M. R., Martin, S. T., Choi, W., & Bahnemann, D. W. (1995). Environmental Applications of Semiconductor Photocatalysis. Chemical Reviews, 95(1), 69–96.

Advanced oxidation processes for Direct Orange 39 removal

Initiating Search Strategy

I'm starting my deep dive by crafting focused Google searches. My primary goal is to collect detailed information on Advanced Oxidation Processes, specifically targeting Fenton and photo-Fenton for Direct Orange 39 removal. I aim for comprehensive data.

Expanding Search Parameters

I'm now expanding my search to include ozonation and photocatalysis alongside Fenton and photo-Fenton for Direct Orange 39 removal. I plan to analyze search results for reaction mechanisms, and optimal conditions, plus degradation efficiency data for each AOP. I'll also identify key sources to construct a comprehensive reference list. Next, the application note will introduce the dye, AOPs generally, then detail each AOP.

Refining Information Gathering

I'm now refining my approach to information gathering. I plan to use Google to collect data on advanced oxidation processes (Fenton, photo-Fenton, ozonation, and photocatalysis) for Direct Orange 39 removal. I intend to analyze search results for reaction mechanisms, optimal experimental conditions, and degradation efficiency. I'm also preparing a reference list of authoritative sources with valid URLs. I aim to structure the application note by first introducing the dye, then AOPs generally, then detail each process.

Precision Remediation of Direct Orange 39 (DO39) in Textile Effluent

Application Note: AN-TX-DO39-01

Methodology: Coupled Adsorption and Advanced Oxidation Processes (AOPs)

Executive Summary

Direct Orange 39 (C.I. 40215) is a stilbene-based disazo dye widely used in cellulosic fiber dyeing. Its high water solubility (due to sulfonate groups) and recalcitrant azo bonds (-N=N-) make it a persistent environmental pollutant. This guide details a validated workflow for remediating DO39 using a dual-phase approach: Adsorption for bulk removal and Heterogeneous Photocatalysis for mineralization.

Target Audience: Environmental Chemists, Textile Engineers, and Regulatory Scientists.

Part 1: Physicochemical Profiling & Calibration

Before remediation, the target analyte must be characterized to establish a quantitative baseline.

1.1 Spectral Scanning & Calibration

Objective: Determine the wavelength of maximum absorbance (

-

Reagents: Analytical grade Direct Orange 39 (CAS: 1325-54-8), Distilled Water.

-

Equipment: UV-Vis Spectrophotometer (Double beam preferred).

Protocol:

-

Stock Solution: Dissolve 100 mg of DO39 in 1 L of distilled water (100 ppm).

-

Scan: Perform a full spectral scan (200–800 nm) using a quartz cuvette.

-

Expected Result: Distinct peak in the visible region, typically 415–425 nm (characteristic of the azo chromophore).

-

-

Calibration: Prepare serial dilutions (5, 10, 20, 40, 50 ppm). Measure Absorbance at

. -

Validation: Plot Absorbance vs. Concentration. Ensure

(Beer-Lambert Law adherence).

Expert Insight: DO39 is pH-sensitive. If the effluent pH varies, determine

at pH 3, 7, and 9. A hypsochromic shift (blue shift) often occurs at acidic pH due to protonation.

Part 2: Adsorption Isotherm Protocol

Adsorption is the primary defense for bulk dye removal. This protocol uses a model adsorbent (e.g., Activated Carbon or Chitosan-based biosorbent).

2.1 Experimental Workflow

Objective: Determine the maximum adsorption capacity (

Step-by-Step Methodology:

-

Preparation: Adjust 100 mL of DO39 solution (50 ppm) to pH 3.0 using 0.1 M HCl.

-

Causality: Acidic pH protonates the adsorbent surface, enhancing electrostatic attraction to the anionic sulfonate groups of DO39.

-

-

Dosing: Add adsorbent (dosage: 1.0 g/L) to the flask.

-

Agitation: Incubate in an orbital shaker at 150 rpm for 120 minutes at 25°C.

-

Separation: Centrifuge at 4000 rpm for 10 minutes or filter through a 0.45

m membrane. -

Analysis: Measure residual concentration using the calibration curve from Part 1.

2.2 Data Visualization: Adsorption Workflow

Figure 1: Sequential workflow for batch adsorption equilibrium studies.

2.3 Quantitative Analysis

Calculate adsorption capacity (

- : Initial and equilibrium concentrations (mg/L).

- : Volume (L).

- : Mass of adsorbent (g).

Part 3: Advanced Oxidation Process (Photocatalysis)

For effluents where adsorption is insufficient (or to treat the concentrated sludge), Photocatalysis serves as a mineralization step to degrade the azo bond.

3.1 Mechanism of Action

We utilize TiO₂ (Degussa P25) under UV irradiation.

-

Excitation: UV light (

eV) excites TiO₂, generating electron-hole pairs ( -

Radical Formation:

- (Hydroxyl radical)

- (Superoxide radical)

-

Attack:

radicals attack the azo bond (-N=N-) of DO39, leading to decolorization and ring opening.

3.2 Photocatalytic Pathway Diagram

Figure 2: Mechanism of TiO2-mediated photocatalytic degradation of Direct Orange 39.

3.3 Protocol: Slurry Reactor

-

Reactor Setup: Use a cylindrical quartz reactor with a central UV lamp (e.g., Mercury vapor, 125W).

-

Slurry Prep: Disperse 0.5 g/L TiO₂ in the DO39 solution.

-

Dark Adsorption: Stir in the dark for 30 mins to establish adsorption-desorption equilibrium (Critical for accurate kinetic modeling).

-

Irradiation: Turn on UV lamp. Maintain temperature at 25°C using a cooling jacket.

-

Sampling: Withdraw 5 mL aliquots at 15-minute intervals (0, 15, 30, 45, 60 min).

-

Analysis: Centrifuge to remove TiO₂ particles; measure Absorbance.

Part 4: Data Presentation & Validation

4.1 Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Adsorption Capacity | pH too high (Surface charge repulsion). | Adjust pH to 2.0–3.0. |

| Turbid Supernatant | Incomplete separation of adsorbent/catalyst. | Use 0.22 |

| Blue Shift in Spectrum | pH-induced structural change. | Buffer samples to neutral pH before UV-Vis measurement. |

| Slow Degradation Rate | Low Dissolved Oxygen (DO). | Aerate the slurry continuously to scavenge electrons. |

4.2 Toxicity Validation (Phytotoxicity)

Remediation is not complete until toxicity is reduced.

-

Method: Vigna radiata (Mung bean) seed germination assay.

-

Protocol: Irrigate seeds with treated vs. untreated effluent.

-

Metric: Calculate Germination Index (GI%) = (Relative Seed Germination × Relative Root Elongation) / 100.

-

Success Criteria: GI% > 80% indicates successful detoxification.

References

-

PubChem. (n.d.). Direct Orange 39 - Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gupta, V. K., & Suhas. (2009). Application of low-cost adsorbents for dye removal – A review. Journal of Environmental Management, 90(8), 2313-2342. (Seminal text on dye adsorption protocols). Retrieved from [Link]

- Konstantinou, I. K., & Albanis, T. A. (2004). TiO2-assisted photocatalytic degradation of azo dyes in aqueous solution: kinetic and mechanistic investigations.

Potential of Direct Orange 39 as a fluorescent probe for metal ions

Application Note: Evaluating the Potential of Direct Orange 39 as a Fluorescent Probe for Metal Ions

Executive Summary

Direct Orange 39 (DO39) , a stilbene-based azo dye (C.I. 40215), has traditionally been utilized in industrial dyeing and histological staining of amyloid structures. However, its molecular architecture—comprising a fluorescent stilbene core flanked by metal-chelating azo and sulfonate groups—presents a significant, under-explored potential as a turn-on fluorescent probe for transition metal ions (specifically Cu²⁺, Zn²⁺, and Al³⁺).

This Application Note provides a rigorous, step-by-step protocol for researchers to evaluate, characterize, and validate DO39 as a chemosensor. It addresses the physicochemical basis of its fluorescence modulation and offers a standardized workflow for determining sensitivity (LOD), selectivity, and binding stoichiometry.

Scientific Rationale & Mechanism

Structure-Activity Relationship (SAR)

The potential of DO39 as a metal sensor relies on two key structural features:

-

Stilbene Backbone (Fluorophore): The trans-stilbene moiety is inherently fluorescent. However, in free solution, this fluorescence is often quenched by Photoinduced Electron Transfer (PET) or non-radiative decay via cis-trans photoisomerization of the azo groups.

-

Azo-Sulfonate Chelating Motifs (Receptor): The azo (-N=N-) nitrogen atoms, in conjunction with adjacent sulfonate (-SO₃⁻) or hydroxyl groups, form a "hard-soft" binding pocket suitable for coordinating metal cations.

Proposed Mechanism of Action

Upon metal ion binding, the rotation of the azo bond is restricted, and the PET process is inhibited. This "locks" the molecule in a planar, radiative conformation, restoring fluorescence (Chelation-Enhanced Fluorescence, or CHEF ). Alternatively, paramagnetic metals (e.g., Cu²⁺) may cause quenching via electron transfer, offering a "turn-off" modality.

Figure 1: Proposed mechanism of Chelation-Enhanced Fluorescence (CHEF) for Direct Orange 39 upon metal binding.

Materials & Preparation

Reagents

-

Direct Orange 39 (DO39): High purity (>95%) required. (CAS: 1325-54-8).[1][2][3][4][5]

-

Solvents: DMSO (spectroscopic grade), Deionized Water (Milli-Q, 18.2 MΩ).

-

Buffer: HEPES (10 mM, pH 7.4) or Tris-HCl. Avoid phosphate buffers initially to prevent metal precipitation.

-

Metal Salts: Chlorides or Perchlorates of Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Hg²⁺, Pb²⁺, Ca²⁺, Mg²⁺ (10 mM stock solutions in water).

Stock Solution Preparation

-

Primary Stock (1 mM): Dissolve DO39 in DMSO. Sonicate for 5 mins to ensure complete dissolution. Store at -20°C in amber vials.

-

Working Solution (10 µM): Dilute the Primary Stock 1:100 into the chosen buffer (e.g., 10 mM HEPES, pH 7.4). Prepare fresh daily.

Experimental Protocols

Protocol A: Spectral Fingerprinting (Excitation/Emission Optimization)

Objective: Determine the optimal wavelengths for monitoring metal interaction.

-

Blank Scan: Add 2 mL of Working Solution (10 µM DO39) to a quartz cuvette.

-

Absorbance Scan: Record UV-Vis spectrum (200–800 nm). Note

(likely ~400–450 nm).[6] -

Emission Scan: Excite at the Absorbance

. Record emission (450–700 nm). -

Metal Response Test: Add 5 equivalents (50 µM) of a test metal (e.g., Cu²⁺ or Al³⁺). Mix and re-scan.

-

Result: Look for a shift in peak wavelength (Bathochromic/Hypsochromic) or intensity change.

-

Protocol B: Selectivity Screening (The "Bar Chart" Experiment)

Objective: Identify which metal ion DO39 specifically targets.

-

Prepare 12 vials, each containing 2 mL of DO39 Working Solution (10 µM).

-

Add 50 µM (5 equiv.) of different metal ions to separate vials:

-

Group 1 (Alkali): Na⁺, K⁺

-

Group 2 (Alkaline Earth): Mg²⁺, Ca²⁺

-

Group 3 (Transition): Cu²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Ni²⁺, Co²⁺

-

Group 4 (Heavy): Hg²⁺, Pb²⁺[7]

-

-

Incubate for 5 minutes at room temperature.

-

Measure Fluorescence Intensity (

) at the optimal -

Data Analysis: Plot

(where

| Metal Ion | Fold Change ( | Observation | ||

| None (Blank) | 100 | 100 | 1.0 | Baseline |

| Na⁺ | 100 | 102 | 1.02 | No Effect |

| Cu²⁺ | 100 | 450 | 4.5 | Potential Hit |

| Zn²⁺ | 100 | 180 | 1.8 | Weak Binding |

Protocol C: Sensitivity Titration & LOD Determination

Objective: Calculate the Limit of Detection (LOD) and Binding Constant (

-

Place 2 mL of DO39 Working Solution in a cuvette.

-

Titrate with the specific metal ion (identified in Protocol B) in increments: 0, 0.5, 1.0, ... up to 10 equivalents.

-

Record the spectrum after each addition (allow 1 min equilibration).

-

Plot: Fluorescence Intensity vs. [Metal Ion].

-

Calculate LOD:

- : Standard deviation of the blank response.

- : Slope of the linear region of the titration curve.

-

Calculate

: Use the Benesi-Hildebrand plot equation:

Protocol D: Interference Study (Competition Assay)

Objective: Ensure other metals do not interfere with detection.

-

Prepare a solution of DO39 (10 µM) + Target Metal (10 µM). Measure Fluorescence (

).[8] -

Add 50 µM (5x excess) of a competing metal (e.g., Ca²⁺, Mg²⁺, Na⁺) to the same cuvette.

-

Measure Fluorescence again.[9]

-

Criteria: The signal should remain within ±10% of

. If the signal drops significantly, the competing metal displaces the target or quenches the complex.

Workflow Visualization

Figure 2: Experimental workflow for validating DO39 as a metal ion probe.

Troubleshooting & Optimization

-

Issue: Low Fluorescence Intensity.

-

Cause: Azo-induced quenching is too strong, or solvent polarity is incorrect.

-

Solution: Try mixed solvent systems (e.g., Water:Ethanol 1:1) to increase quantum yield. Viscosity often enhances stilbene fluorescence.

-

-

Issue: Precipitation.

-

Cause: DO39-Metal complex is insoluble.[2]

-

Solution: Lower the concentration to 1–5 µM or add a surfactant (e.g., 0.1% Tween-20).

-

-

Issue: pH Sensitivity.

-

Check: DO39 contains sulfonate and potentially phenolic groups. Perform a pH titration (pH 3–10) to find the stable window where fluorescence is pH-independent.

-

References

-

Chemical Structure & Properties

-

General Mechanism of Azo-Stilbene Sensors

-

Fluorescence Modulation by Metal Ions

-

Stilbene Derivatives in Sensing

-

Lee, Y.-G., & Choi, J.-H. (2023). Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives... MDPI Molecules. Retrieved from [Link]

-

Sources

- 1. 1325-54-8 CAS MSDS (Direct Orange 39) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. Direct Orange 39 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Direct Orange 39 - Direct fast orange GGL - Ever direct Supra Orange 2GL from Emperor Chem [emperordye.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. nanobioletters.com [nanobioletters.com]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes & Protocols: Investigating the Anticancer Properties of C.I. Direct Orange 39 Derivatives

Abstract

The diverse chemical landscape of synthetic dyes offers a compelling, yet largely untapped, resource for novel therapeutic agents. Azo dyes, in particular, characterized by the presence of an azo group (-N=N-), have garnered increasing attention for their potential biological activities, including anticancer properties.[1][2] C.I. Direct Orange 39, a stilbene-based azo dye, presents a unique scaffold for chemical modification and exploration as a potential anticancer agent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and in-vitro evaluation of novel C.I. Direct Orange 39 derivatives. We present detailed, field-proven protocols for cytotoxicity screening, apoptosis and cell cycle analysis, and investigation of key cancer-related signaling pathways. The overarching goal is to provide a robust framework for the systematic investigation of this promising class of compounds.

Introduction: The Rationale for Investigating Azo Dyes in Oncology

The quest for novel anticancer therapeutics is driven by the need for agents with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. Historically, many successful chemotherapeutic agents have been derived from natural products or synthetic compounds not initially intended for medical use. Azo dyes, a class of synthetic and natural components, have been a subject of interest for their potential antiproliferative effects.[1] While the carcinogenicity of some azo dyes has been a topic of discussion, recent studies have highlighted the potential of certain derivatives to exhibit selective cytotoxicity against malignant cells compared to their normal counterparts.[1] The antiproliferative effects of various azo dye compounds have been demonstrated across a range of human cancer cell lines, including breast, pancreatic, and hepatocellular carcinoma.[1][3][4]

C.I. Direct Orange 39, with its stilbene and azo moieties, offers a foundational structure that can be systematically modified to explore structure-activity relationships.[5][6][7] The introduction of various functional groups can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and its interactions with biological targets. This application note outlines a strategic workflow for the synthesis and subsequent biological evaluation of a library of C.I. Direct Orange 39 derivatives.

Synthesis and Characterization of C.I. Direct Orange 39 Derivatives

The synthesis of novel derivatives is the crucial first step in this investigative workflow. The core structure of C.I. Direct Orange 39, which contains aromatic amines, can be readily modified through established organic chemistry reactions.

General Synthetic Strategy

A plausible and efficient method for generating a diverse library of derivatives is through the modification of the aromatic amine precursors prior to the azo coupling reaction. This allows for the introduction of a wide range of functional groups.

Hypothetical Synthetic Workflow:

Caption: A generalized workflow for the synthesis of C.I. Direct Orange 39 derivatives.

Purification and Characterization

Post-synthesis, rigorous purification is paramount to ensure that the observed biological activity is attributable to the intended compound and not impurities.

-

Purification: Column chromatography (silica gel) and recrystallization are standard methods for purifying azo dyes. The choice of solvent systems will depend on the polarity of the synthesized derivatives.

-

Characterization: The chemical structure of each purified derivative must be unequivocally confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo bond and any newly introduced moieties.

-

In Vitro Anticancer Evaluation: A Phased Approach

A tiered screening approach is recommended to efficiently identify the most promising candidates from the synthesized library.

Phase 1: Primary Cytotoxicity Screening using the MTT Assay

The initial screen aims to assess the general cytotoxicity of the derivatives against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay to measure cell viability.[8][9] It quantifies the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Protocol: MTT Cytotoxicity Assay [8][10][11][12]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the C.I. Direct Orange 39 derivatives in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each derivative.

Data Presentation: Hypothetical IC₅₀ Values of C.I. Direct Orange 39 Derivatives

| Derivative | Modification | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on HCT-116 |

| DO39-01 | Acetyl group | > 100 | > 100 |

| DO39-02 | Trifluoromethyl group | 15.2 | 22.5 |

| DO39-03 | Nitro group | 8.7 | 12.1 |

| DO39-04 | Methoxy group | 45.8 | 55.3 |

| Doxorubicin | (Positive Control) | 0.5 | 0.8 |

Phase 2: Elucidating the Mechanism of Cell Death

Derivatives exhibiting significant cytotoxicity (low IC₅₀ values) should be further investigated to determine the mode of cell death they induce. Apoptosis, or programmed cell death, is a desirable outcome for anticancer agents.

Experimental Workflow for Mechanism of Action Studies:

Caption: A workflow for investigating the mechanism of action of lead compounds.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining [13][14][15][16][17]

Flow cytometry is a powerful technique to quantify apoptotic and necrotic cells.[13][15] This assay is based on the principle that phosphatidylserine, which is normally on the inner leaflet of the plasma membrane, translocates to the outer leaflet during early apoptosis and can be detected by Annexin V.[14] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[18]

-

Cell Treatment: Treat cancer cells with the lead derivative(s) at their respective IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [19][20][21]

Many anticancer drugs exert their effects by inducing cell cycle arrest. Flow cytometry with propidium iodide staining is a standard method for analyzing DNA content and cell cycle distribution.

-

Cell Treatment: Treat cells with the lead derivative(s) at their IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 3: Investigating Molecular Targets and Signaling Pathways

Understanding the molecular mechanisms underlying the anticancer activity of the lead derivatives is crucial for their further development. Western blotting is a widely used technique to investigate the expression and activity of proteins involved in key signaling pathways.[22][23]

Key Signaling Pathways to Investigate:

-

Apoptosis Pathway: Examine the expression levels of key apoptosis-related proteins, such as the Bcl-2 family of proteins (Bcl-2, Bax), and the activation of caspases (e.g., cleaved caspase-3, -8, -9) and PARP.

-

Cell Cycle Regulation: Investigate the expression of proteins that regulate the cell cycle, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).[24] The tumor suppressor protein p53 is also a critical regulator of the cell cycle and apoptosis.[24]

-

MAPK and PI3K/Akt Pathways: These are crucial signaling pathways that are often dysregulated in cancer, promoting cell proliferation and survival.[25] Investigating the phosphorylation status of key proteins in these pathways (e.g., p-ERK, p-Akt) can provide insights into the mechanism of action of the derivatives.[25]

Protocol: Western Blot Analysis [22][25][26]

-

Protein Extraction: Treat cells with the lead derivative(s) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Visualization:

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially modulated by the derivatives.

Conclusion and Future Directions

The systematic investigation of C.I. Direct Orange 39 derivatives holds significant promise for the discovery of novel anticancer agents. The protocols and workflows detailed in this application note provide a comprehensive and scientifically rigorous framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds. Promising lead compounds identified through this process can then be advanced to more complex in vitro models (e.g., 3D spheroids) and subsequently to in vivo animal studies to assess their efficacy and safety in a more physiologically relevant context. This strategic approach will pave the way for the potential translation of these novel chemical entities into clinically viable cancer therapeutics.

References

-

Sevastre-Berghian, A., et al. (2023). The effect of Azo-dyes on glioblastoma cells in vitro. Frontiers in Oncology, 13, 1184293. [Link]

-

Bendre, R. S., et al. (2023). An efficient synthesis, characterization, antimicrobial and anticancer activities of azo dyes derived from eugenol. Synthetic Communications, 54(3), 282-297. [Link]

-

Taylor & Francis Online. (2023). An efficient synthesis, characterization, antimicrobial and anticancer activities of azo dyes derived from eugenol. [Link]

- Google Patents. (2010). Environment-friendly direct dye. CN101684206A.

-

Chemistry For Everyone. (2023). What Are Azo Dyes?. YouTube. [Link]

-

Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]

-

National Center for Biotechnology Information. (n.d.). C.I. Direct Orange 39. PubChem Compound Database. [Link]

-

Abreu, R., et al. (2024). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Cells, 13(16), 1385. [Link]

-

Sonin, N. O., & Egorov, D. M. (2024). Anticancer Activity of Azo Compounds (Mini-Review). Russian Journal of General Chemistry, 94(9), 2207–2233. [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange. [Link]

-

Bio-Techne. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

-

University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

-

World Dye Variety. (2012). Direct Orange 39. [Link]

-

ResearchGate. (n.d.). Azo compound derivatives as anticancer Compounds. [Link]

-

Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). Chemical structure of Direct Orange 39 dye. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Al-Dhfyan, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 9951147. [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130. [Link]

-

University of South Florida. (n.d.). Apoptosis Protocols. [Link]

-

Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. [Link]

-

Murtuda, A. J. (2023). MTT (Assay protocol). [Link]

-

University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

Sources

- 1. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. C.I. Direct Orange 39 (1325-54-8) for sale [vulcanchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. protocols.io [protocols.io]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Apoptosis Protocols | USF Health [health.usf.edu]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 22. medium.com [medium.com]

- 23. blog.championsoncology.com [blog.championsoncology.com]

- 24. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Troubleshooting & Optimization

Strategies to reduce the toxicity of Direct Orange 39 degradation byproducts

Introduction: The "Stilbene Trap"

Welcome to the Technical Support Center. If you are researching Direct Orange 39 (C.I. 40215), you are likely dealing with a Stilbene Disazo Dye .

The Core Problem: Many researchers achieve >95% decolorization yet observe a spike in toxicity (e.g., in Vibrio fischeri or seed germination assays). This is not an experimental error; it is a chemical inevitability if the degradation pathway is incomplete.

DO39 contains two azo groups linked to a stilbene backbone. When these azo bonds are cleaved (typically by bacterial azoreductases or early-stage chemical reduction), the chromophore is destroyed (color loss), but toxic aromatic amines —specifically sulfonated diaminostilbenes—are released. These amines are often more mutagenic and cytotoxic than the parent dye.

This guide provides troubleshooting strategies to ensure your degradation process leads to mineralization (detoxification), not just decolorization .

Troubleshooting Modules

Module A: Biological Degradation (Microbial/Enzymatic)

User Question: "I used an anaerobic bacterial consortium to treat Direct Orange 39. The water is clear, but the phytotoxicity (GI) on Phaseolus vulgaris seeds dropped to 20%. Why is it more toxic now?"

Root Cause Analysis:

You have successfully performed Azo Bond Cleavage but failed to degrade the resulting metabolites. Under anaerobic conditions, bacteria use the dye as an electron acceptor, breaking the

Strategic Solution: Implement a Sequential Anaerobic-Aerobic treatment cycle.

-

Anaerobic Phase: Cleaves color (Azo reduction).

-

Aerobic Phase: Induces oxidative enzymes (Laccase, Tyrosinase, Peroxidase) to ring-open the aromatic amines, rendering them harmless.

Experimental Protocol: Sequential Treatment

| Step | Parameter | Target Value | Mechanism |

| 1. Acclimatization | Dye Conc. | 50 mg/L | Stepwise increase prevents shock loading. |

| 2. Anaerobic | Dissolved | Azoreductase activity (Decolorization). | |

| 3. Transition | Agitation | Increase to 150 rpm | Introduce oxygen for oxidative enzymes. |

| 4. Aerobic | Time | 24 - 48 Hours | Laccase/Peroxidase ring cleavage (Detoxification). |

Visualization: The Sequential Pathway

Figure 1: The mandatory two-step biological mechanism. Stopping at "Amines" results in high toxicity.

Module B: Advanced Oxidation Processes (AOPs)

User Question: "Using UV/TiO2 photocatalysis, the toxicity initially increased before decreasing after 4 hours. How do I optimize this to avoid the toxic spike?"

Root Cause Analysis:

This is the "Intermediates Peak." AOPs generate hydroxyl radicals (

Strategic Solution:

-

Extend Irradiation Time: You likely stopped the experiment during the formation of intermediates.

-

Scavenger Check: Carbonate or chloride ions in your water might be scavenging

radicals, slowing down the mineralization step.

Troubleshooting Table: AOP Optimization

| Symptom | Probable Cause | Corrective Action |

| Slow Decolorization | Catalyst Aggregation | Sonicate TiO2 suspension for 15 mins prior to use. |

| High Residual Toxicity | Incomplete Mineralization | Extend reaction time; Monitor TOC (Total Organic Carbon) removal, not just Absorbance. |

| Low Efficiency | pH Mismatch | Adjust pH. Azo dyes often degrade faster at acidic pH (pH 3-4) in Fenton processes. |

Module C: Validation (Toxicity Assays)

User Question: "I cannot afford mass spectrometry for every sample. What is a reliable, self-validating protocol to confirm toxicity reduction?"

Strategic Solution: Use a Phytotoxicity Assay (Seed Germination) . It is cheap, sensitive to aromatic amines, and statistically robust if done in triplicate.

Protocol: Phaseolus vulgaris (Common Bean) / Triticum aestivum (Wheat) Assay

-

Preparation: Sterilize seeds with 0.1%

or 3% -

Exposure: Place 10 seeds in a petri dish with filter paper. Add 5 mL of treated effluent .

-

Control: Distilled water.

-

Negative Control: Untreated dye solution (500 ppm).

-

-

Incubation: Keep at 25°C for 7 days in the dark.

-

Calculation: Calculate the Germination Index (GI).

-

Interpretation:

-

GI < 50%: High Toxicity (Failed Treatment)

-

GI 50-80%: Moderate Toxicity

-

GI > 80%: Successful Detoxification

-

Visualization: Toxicity Assessment Logic

Figure 2: Decision matrix for validating effluent safety.

References

-

Saratale, R. G., et al. (2011). Bacterial decolorization and degradation of azo dyes: A review. Journal of the Taiwan Institute of Chemical Engineers, 42(1), 138-157. [Link] (Authoritative source on the mechanism of azoreductase and the necessity of sequential treatment)

-

Van der Zee, F. P., & Villaverde, S. (2005). Combined anaerobic–aerobic treatment of azo dyes—A short review of bioreactor studies. Water Research, 39(8), 1425-1440. [Link] (Foundational text establishing the anaerobic-aerobic requirement for amine degradation)

-

Kalyani, D. C., et al. (2009). Biodegradation and detoxification of reactive textile dye by isolated Pseudomonas sp. SUK1. Water Environment Research, 81(3), 298-307. [Link] (Provides specific protocols for phytotoxicity assays using Phaseolus vulgaris)

-

Parshetti, G. K., et al. (2010). Biodegradation of Crystal Violet by Agrobacterium radiobacter. Journal of Environmental Sciences, 23(8), 1384-1393. [Link] (Cited for the Germination Index calculation methodology)

Enhancing the quantum yield of stilbene dyes for sensing applications

Status: Operational Operator: Senior Application Scientist Topic: Enhancing Quantum Yield (QY) of Stilbene Dyes for Sensing Ticket ID: STIL-QY-OPT-2024

Welcome to the Technical Support Interface

You have reached the Tier 3 Support for Photophysics and Assay Development. We understand that stilbene derivatives are notoriously temperamental fluorophores. Their performance is often a battle between radiative decay (fluorescence) and non-radiative pathways like trans-cis photoisomerization or Twisted Intramolecular Charge Transfer (TICT).

This guide is structured to troubleshoot your low quantum yield issues by addressing the molecular "hardware" (structure) and the experimental "software" (environment).

Structural Troubleshooting: The Isomerization Trap

User Query: "My synthesized stilbene derivative shows strong absorbance but negligible fluorescence in standard organic solvents. What is killing the emission?"

Diagnosis: You are likely experiencing Photoisomerization-Induced Quenching . Unsubstituted stilbenes are flexible. Upon excitation, the central C=C double bond allows the molecule to rotate from a planar trans state to a perpendicular intermediate (phantom state), which relaxes non-radiatively to the cis ground state. This process outcompetes fluorescence.

Technical Resolution: To enhance QY, you must mechanically restrict this rotation. This is the "Loose Bolt" effect—if the molecule can wiggle, it loses energy as heat/motion rather than light.

Actionable Protocol: Chemical Rigidification

-

Bridging Strategy: Synthesize analogs where the phenyl rings are locked into coplanarity.

-

Option A: Use an oxygen or sulfur bridge to form a phenanthrene-like or thiophene-fused core.

-

Option B: Introduce bulky substituents (steric hindrance) at the ortho positions to increase the energy barrier for rotation.

-

-

J-Aggregate Formation: If chemical modification is impossible, drive the system toward J-aggregation (head-to-tail stacking), which can suppress isomerization in the solid state.

Visualizing the Competition:

Figure 1: The kinetic competition between fluorescence and rotational relaxation in stilbenes.

Environmental Optimization: The "Rotor" Effect

User Query: "My dye works in glycerol but vanishes in methanol. Is the dye degrading?"

Diagnosis: The dye is likely stable. You are observing the Molecular Rotor Effect . In low-viscosity solvents (methanol), the stilbene core rotates freely, quenching fluorescence. In high-viscosity solvents (glycerol), rotation is mechanically impeded, forcing relaxation via fluorescence. This is a feature, not a bug, for viscosity sensing.

Technical Resolution: If your application requires high QY in low-viscosity buffers, you must suppress the TICT (Twisted Intramolecular Charge Transfer) state.

Troubleshooting Matrix: Solvent & Environment

| Observation | Root Cause | Corrective Action |

| High QY in Hexane, Low in Water | TICT State Stabilization | The polar solvent stabilizes the twisted charge-transfer state (dark state). Fix: Use rigidified analogs or encapsulate in hydrophobic pockets (e.g., Cyclodextrins). |

| High QY in Glycerol, Low in Water | Viscosity Sensitivity | The molecule is acting as a rotor. Fix: This is ideal for viscosity sensing. For general imaging, bind the dye to a rigid host (DNA/Protein). |

| Spectral Red Shift + Lower QY | Solvent Relaxation | Large dipole moment change upon excitation. Fix: Avoid protic solvents if high QY is the priority; switch to aprotic polar solvents (DMSO) or non-polar. |

Protocol: Viscosity-Dependent QY Validation Objective: Confirm the dye acts as a molecular rotor.

-

Prepare Solvent System: Create mixtures of Glycerol and Ethylene Glycol (varying viscosity from ~20 cP to ~900 cP) while maintaining constant dielectric constant.

-

Measurement: Record emission spectra at constant concentration (10 µM).

-

Analysis: Plot

vs. -

Validation: A linear relationship (Förster-Hoffmann equation) confirms the rotor mechanism [1].

Aggregation Engineering: Turning the "Off" Switch "On"

User Query: "I increased the concentration to get more signal, but the fluorescence dropped. However, a colleague suggested 'Cyanostilbenes' for the opposite effect. Who is right?"

Diagnosis: Both are right, depending on the structure.

-

Planar Stilbenes (Classic): Suffer from ACQ (Aggregation-Caused Quenching) . Flat molecules stack like pancakes (H-aggregates), quenching emission.

-

Cyanostilbenes (Substituted): Exhibit AIE (Aggregation-Induced Emission) . The cyano group adds a "twist" that prevents flat stacking. In solution, they rotate (dark). In aggregates, rotation is blocked (bright).

Technical Resolution:

If you need high QY in aqueous/high-concentration environments, you must switch from classic stilbenes to AIE-active stilbenes (e.g.,

Experimental Workflow: AIE Validation

Figure 2: Distinguishing between Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE).

Measurement Artifacts: The Inner Filter Effect (IFE)

User Query: "My calculated Quantum Yield is 120%, or it drops drastically when I double the concentration. Is my equipment broken?"

Diagnosis: Your equipment is likely fine. You are a victim of the Inner Filter Effect (IFE) .

-

Primary IFE: The solution is so concentrated that excitation light is absorbed before reaching the center of the cuvette.

-

Secondary IFE: The emitted light is re-absorbed by the dye itself (common in stilbenes with small Stokes shifts).

Actionable Protocol: Correcting QY Measurements

Step 1: Absorbance Threshold Always keep the optical density (OD) at the excitation wavelength below 0.1 (ideally 0.05) for standard measurements. This ensures a linear relationship between concentration and intensity.

Step 2: The Comparative Method (Slope Method) Do not rely on a single point measurement.

-

Prepare 5 dilutions of your sample and 5 of a reference standard (e.g., Quinine Sulfate or 9,10-Diphenylanthracene).

-

Measure Absorbance (A) and Integrated Fluorescence Intensity (F) for all.

-

Plot F vs. A .

-

Calculate QY (

) using the gradients (

Where

References

-

Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.

-

Waldeck, D. H. (1991). Photoisomerization Dynamics of Stilbenes. Chemical Reviews.

-

Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews.

-

Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry.

Technical Support Center: C.I. Direct Orange 39 Purification for Research Applications

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of C.I. Direct Orange 39 (CAS No. 1325-54-8). The following sections offer detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful preparation of high-purity dye for experimental use.

Introduction to C.I. Direct Orange 39 and the Importance of Purity

The chemical structure of C.I. Direct Orange 39 is complex, and it is typically available as a sodium salt.[1] Its properties are summarized in the table below:

| Property | Value | Source |

| C.I. Name | Direct Orange 39 | [2] |

| C.I. Number | 40215 | [1][3] |

| CAS Number | 1325-54-8 | [1][2][3][4] |

| Molecular Formula | C38H28N8O12S4.4Na (Note: Formula may vary) | [3] |

| Appearance | Red-brown powder | [2][3] |

| Solubility in Water | 50 g/L at 60 °C; 60 g/L at 97 °C | [2][3] |

| Solubility in Alcohol | Slightly soluble | [2][3] |

| UV-Vis λmax | ~444 nm in water | [1] |

Purification Strategy Overview

The choice of purification method depends on the initial purity of the commercial dye and the desired final purity. A multi-step approach is often necessary. The general workflow for purifying C.I. Direct Orange 39 is outlined below.

Sources

Validation & Comparative

C.I. Direct Orange 39 vs. Orange G as a histological counterstain

Technical Comparison: C.I. Direct Orange 39 vs. Orange G for Histological Counterstaining

Executive Summary In histological applications, Orange G (Acid Orange 10) serves as the industry gold standard for keratin and cytoplasmic counterstaining, particularly in the Papanicolaou (Pap) and Trichrome protocols. Its mechanism relies on predictable ionic bonding with basic amino acids in acid conditions.

In contrast, C.I. Direct Orange 39 (Stilbene Azo) is a substantive "direct" dye.[1] Unlike Orange G, it does not require a mordant or acidic environment to bind but relies on supramolecular hydrogen bonding and Van der Waals forces. While not a drop-in replacement for Orange G in routine cytology, Direct Orange 39 offers distinct advantages in fluorescence microscopy and amyloid/structural detection due to its planar stilbene backbone, similar to Congo Red.

Part 1: Chemical & Physical Profile[2][3][4][5][6]

The fundamental difference between these two dyes lies in their molecular size and binding affinity. Orange G is a small, agile molecule that penetrates dense tissue quickly. Direct Orange 39 is a large, planar molecule designed for high affinity (substantivity) to polysaccharide-like structures.

| Feature | Orange G (The Standard) | C.I. Direct Orange 39 (The Challenger) |